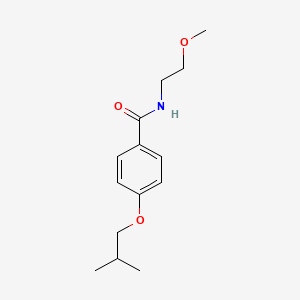

4-isobutoxy-N-(2-methoxyethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)10-18-13-6-4-12(5-7-13)14(16)15-8-9-17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFJPDBUQCTMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Isobutoxy N 2 Methoxyethyl Benzamide

Retrosynthetic Analysis of the 4-isobutoxy-N-(2-methoxyethyl)benzamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This is a common and logical step in the retrosynthesis of amides.

This initial disconnection yields two key precursors:

4-isobutoxybenzoic acid: This fragment contains the substituted benzene (B151609) ring.

2-methoxyethylamine (B85606): This is the amine component that forms the amide.

Further retrosynthetic analysis of 4-isobutoxybenzoic acid would involve breaking the ether linkage. This leads to 4-hydroxybenzoic acid and an isobutyl halide (e.g., isobutyl bromide) as the synthetic precursors. This approach is based on a standard Williamson ether synthesis.

This analysis provides a clear and efficient pathway for the synthesis of the target molecule from readily available starting materials.

Optimized Methodologies for the Preparation of this compound

The formation of the amide bond between 4-isobutoxybenzoic acid and 2-methoxyethylamine is the crucial step in the synthesis of this compound. Several methodologies can be employed for this transformation, each with its own advantages.

A common and effective method involves the activation of the carboxylic acid. nih.gov One widely used approach is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting 4-isobutoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-isobutoxybenzoyl chloride is a highly reactive intermediate that readily reacts with 2-methoxyethylamine to form the desired amide. nih.gov A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct. tandfonline.com

Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid and amine. This avoids the need to isolate the often-sensitive acyl chloride. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions.

A patent describes a continuous process for preparing benzamide (B126) derivatives, which can be adapted for the synthesis of this compound. google.com This method involves reacting 2-hydroxy-3-methoxy-benzoic acid with allyl bromide to form an allyl ester, followed by a Claisen rearrangement and reaction with ethanolamine. google.com While the specific precursors differ, the underlying principle of forming an active intermediate for amidation is similar.

Exploration of Precursor Synthesis and Purification Techniques Relevant to Benzamide Derivatives

Synthesis of 4-isobutoxybenzoic acid: As outlined in the retrosynthetic analysis, a standard method for preparing 4-isobutoxybenzoic acid is the Williamson ether synthesis. This involves the reaction of the sodium salt of 4-hydroxybenzoic acid (formed by deprotonation with a base like sodium hydroxide) with isobutyl bromide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

Purification of Benzamide Derivatives: Purification of the final product and its precursors is essential to obtain a compound of high purity. Common purification techniques for benzamide derivatives include:

Recrystallization: This is a highly effective method for purifying solid compounds. researchgate.net The choice of solvent is crucial; polar solvents like ethanol, acetone, or acetonitrile (B52724) are often suitable for amides. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). google.com A suitable solvent system (eluent) is used to move the compounds through the column at different rates, allowing for their separation. google.com

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and byproducts. google.com For instance, an acidic wash can remove basic impurities, while a basic wash can remove acidic impurities.

The progress of purification can be monitored using techniques like Thin Layer Chromatography (TLC). orgsyn.org

Derivatization Approaches for Structural Analogs of this compound

The synthesis of structural analogs of this compound can be achieved by modifying the precursor molecules. This allows for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Modification of the Benzoyl Moiety: Analogs can be synthesized by starting with different substituted benzoic acids. For example, using a different 4-alkoxybenzoic acid would result in an analog with a different ether group. Similarly, substituents could be introduced at other positions on the benzene ring.

Modification of the Amine Moiety: A wide range of analogs can be generated by replacing 2-methoxyethylamine with other primary or secondary amines. This allows for the introduction of different functional groups and structural features on the nitrogen atom of the amide.

A study on the greener synthesis of amides demonstrated the reaction of benzoic acid with various amines, including benzylamine, under catalytic conditions, which could be applied to generate analogs. sciepub.com

Stereochemical Considerations in the Synthesis of Substituted Benzamides

Stereochemistry can play a significant role in the properties and biological activity of molecules. While the parent compound this compound is achiral, the introduction of chiral centers in its analogs necessitates stereochemical control during synthesis.

If a chiral amine or a chiral carboxylic acid is used as a precursor, the resulting benzamide will be chiral. In such cases, it is often desirable to synthesize a single enantiomer or diastereomer. This can be achieved by using enantiomerically pure starting materials or by employing stereoselective synthetic methods.

For instance, the enantioselective synthesis of atropisomeric benzamides has been reported, where a peptide catalyst was used to achieve stereocontrol during a bromination reaction. nih.gov This highlights the possibility of introducing axial chirality in substituted benzamides. The conformation of the amide bond (E/Z isomerism) can also be a stereochemical consideration, particularly in sterically hindered benzamides. tandfonline.comresearchgate.net

Application of Green Chemistry Principles in Benzamide Synthesis Methodologies

Green chemistry principles aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of benzamides to reduce waste, use safer solvents, and improve energy efficiency. chemmethod.com

Solvent-Free and Catalytic Conditions: Several studies have focused on developing greener methods for amide bond formation. One approach involves carrying out the reaction under solvent-free conditions. For example, the N-benzoylation of amines has been achieved by reacting them with vinyl benzoate (B1203000) without a solvent. tandfonline.comtandfonline.com

The use of catalysts can also contribute to greener syntheses. Boric acid has been used as a catalyst for the direct amidation of benzoic acid with amines, offering a more environmentally friendly alternative to traditional coupling reagents. sciepub.com

Use of Greener Solvents: When solvents are necessary, the choice of a green solvent is important. Solvents like p-cymene, derived from natural sources, have been shown to be effective replacements for hazardous solvents like toluene (B28343) in amide synthesis. rsc.org Water is also being explored as a green solvent for amide coupling reactions. rsc.org

Computational Chemistry and Theoretical Modeling of 4 Isobutoxy N 2 Methoxyethyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis of 4-isobutoxy-N-(2-methoxyethyl)benzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. tandfonline.com For a compound like this compound, methods such as B3LYP with a 6-311++G(d,p) basis set are employed to optimize the molecular geometry and calculate a wide range of electronic parameters. tandfonline.comepstem.net

These calculations yield critical information about the molecule's reactivity and stability. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔEg) is an indicator of the molecule's kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which are key to understanding intermolecular interactions. tandfonline.com

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the intramolecular charge distribution and the nature of chemical bonds. epstem.net

Thermochemical Properties: Parameters such as total energy, dipole moment, and bond lengths are determined, providing a comprehensive electronic profile of the molecule. tandfonline.comepstem.net

While specific experimental data for this compound is not widely published, theoretical calculations can provide the following expected values.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -975.12 | Overall stability of the molecule. |

| HOMO Energy (eV) | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.90 | Indicates chemical reactivity and kinetic stability. tandfonline.com |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of Benzamide (B126) Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around its single bonds. tandfonline.com For flexible molecules like benzamide derivatives, this analysis is crucial. acs.orgnih.gov

The process involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy of each resulting conformer, often using DFT methods. tandfonline.com The PES can be visualized as an "energy landscape," a multidimensional surface where valleys represent stable, low-energy conformations and peaks represent high-energy transition states. researchgate.netresearchgate.net Identifying the global minimum energy conformer, as well as other low-energy conformers, is essential because these are the most likely shapes the molecule will adopt when interacting with a biological target. tandfonline.comnih.gov

Molecular Docking Simulations for Predicted Biological Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com It is widely used to screen for potential biological targets and to understand the molecular basis of ligand-receptor interactions. mdpi.comnih.gov The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on binding energy. mdpi.comresearchgate.net

Benzamide derivatives have been successfully docked into a variety of biological targets, suggesting a broad range of potential activities. These targets include:

Bacterial Proteins: FtsZ, a crucial cell division protein, is a target for benzamide analogues designed as antimicrobial agents. tandfonline.comnih.gov Docking studies have revealed key hydrogen bond interactions with residues like Val207 and Asn263. tandfonline.comnih.gov

Kinases: Rho-associated kinase-1 (ROCK1) and glucokinase are targets for different series of benzamide inhibitors, with docking studies helping to rationalize their activity. tandfonline.comnih.gov

Viral Proteins: Mercapto-benzamides have been studied as inhibitors of the HIV nucleocapsid protein 7 (NCp7). rsc.org

GPCRs and Enzymes: Other targets include metabotropic glutamate (B1630785) receptor 5 (mGluR5), topoisomerases, and cytochrome P450 enzymes like CYP1B1. mdpi.comresearchgate.netvensel.org

For this compound, docking simulations against a panel of these known benzamide targets could predict its most likely biological function. The results would highlight key interactions, such as hydrogen bonds with the amide group or hydrophobic interactions with the isobutoxy tail.

| Potential Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| FtsZ (S. aureus) | 4DXD | -8.5 | ASN263, VAL207 (H-Bond); LEU209 (Hydrophobic) tandfonline.comnih.gov |

| ROCK1 | 6E9W | -9.2 | MET156, LYS105 (H-Bond); PHE87 (Hydrophobic) nih.gov |

| mGluR5 | 4OO9 | -7.9 | SER654, TYR659 (H-Bond); TRP945 (π-π Stacking) mdpi.comnih.gov |

| Topoisomerase IIα | 5GWK | -8.1 | ARG487, TYR805 (H-Bond); DG13 (DNA Interaction) researchgate.net |

Molecular Dynamics Simulations to Elucidate Ligand-Target Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tandfonline.com An MD simulation of a ligand-protein complex, typically run for nanoseconds, can assess the stability of the docked pose and provide a more refined calculation of binding free energy. tandfonline.comrsc.org

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated over the course of the simulation to monitor the stability of the protein backbone and the ligand's position. A stable RMSD value indicates that the complex has reached equilibrium. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding. High fluctuations in binding site residues may indicate an unstable interaction. tandfonline.com

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of affinity than docking scores alone. tandfonline.comnih.gov

For this compound, performing MD simulations on its top-scoring docked poses would be a critical step to validate the predicted interactions and confirm the stability of the ligand-target complexes. mdpi.comtandfonline.com

Predictive In Silico Models for Structure-Activity Relationships within Benzamide Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov By building a mathematical model based on a series of known molecules (a training set), QSAR can predict the activity of new, untested compounds. igi-global.comjppres.com

For benzamide libraries, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. mdpi.comtandfonline.com These methods generate 3D contour maps that visualize how different properties (e.g., steric, electrostatic, hydrophobic) across the molecule's structure influence its activity. mdpi.comnih.gov

A typical QSAR study on benzamides involves:

Assembling a dataset of benzamide analogues with experimentally measured biological activities. nih.gov

Aligning the molecules based on a common scaffold. mdpi.com

Calculating various molecular descriptors.

Generating and validating a statistical model using techniques like Partial Least Squares (PLS). The quality of the model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated coefficient (r²). tandfonline.comnih.gov

These models provide invaluable insights for lead optimization, indicating where modifications to the benzamide scaffold (e.g., at the isobutoxy or methoxyethyl positions) would likely increase or decrease potency. acs.orgtandfonline.com

| Model | q² | r² | r²_pred (Test Set) | Field Contribution |

|---|---|---|---|---|

| CoMFA | 0.616 | 0.972 | 0.983 | Steric: 55%, Electrostatic: 45% tandfonline.com |

| CoMSIA | 0.740 | 0.982 | 0.824 | Steric: 20%, Electrostatic: 25%, Hydrophobic: 30%, H-Bond Donor: 15%, H-Bond Acceptor: 10% tandfonline.com |

Pharmacophore Modeling and Virtual Screening Applications for Substituted Benzamides

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific biological target. mdpi.com Pharmacophore models can be generated based on the structures of several known active ligands. tandfonline.com

Once a reliable pharmacophore model for a class of benzamides is developed, it can be used as a 3D query for virtual screening of large chemical databases, such as the ZINC database. nih.govmdpi.com This process rapidly filters millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govacs.org

For example, a pharmacophore model developed for benzamide-based FtsZ inhibitors identified five essential features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.comnih.gov Similarly, models for benzamide HDAC inhibitors have been created. researchgate.net Applying this approach could lead to the discovery of new benzamides with unique scaffolds but similar activity profiles to this compound, or conversely, use the features of this specific molecule to screen for others with similar potential. This integration of pharmacophore modeling and virtual screening accelerates the hit-identification phase of drug discovery. nih.govnih.gov

Mechanistic Investigations and Biological Target Identification of 4 Isobutoxy N 2 Methoxyethyl Benzamide Pre Clinical Research Focus

In Vitro Enzyme Inhibition and Activation Studies of 4-isobutoxy-N-(2-methoxyethyl)benzamide

No specific in vitro enzyme inhibition or activation data for This compound has been reported in the available scientific literature.

In vitro enzyme assays are fundamental first steps in drug discovery to determine if a compound can modulate the activity of a specific enzyme. databiotech.co.ilyoutube.combiobide.com These assays are performed in a controlled environment, outside of a living organism, typically in a test tube or microplate well. youtube.com The primary goal is to measure how a test compound, such as a benzamide (B126) derivative, affects the rate at which an enzyme converts its substrate into a product. nih.gov

Researchers would typically screen a compound against a panel of enzymes known to be relevant to particular diseases. For instance, based on the activities of other benzamide compounds, enzymes like cholinesterases or kinases might be considered for initial screening. nih.govnih.gov The results of these assays are usually reported as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which indicates the concentration of the compound required to inhibit or activate the enzyme by 50%. nih.gov This data is crucial for understanding a compound's potency and selectivity. nih.gov

Illustrative Data Table: Hypothetical Enzyme Inhibition Profile This table illustrates the type of data that would be generated from such studies. The values are not real.

< table> < thead> < tr> < th>Enzyme Target < /th> < th>Assay Type < /th> < th>IC₅₀ / EC₅₀ (µM) < /th> < th>Inhibition / Activation < /th> < /tr> < /thead> < tbody> < tr> < td>Kinase A < /td> < td>Biochemical Assay < /td> < td>Data Not Available < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Phosphatase B < /td> < td>Cell-based Assay < /td> < td>Data Not Available < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Cholinesterase < /td> < td>Biochemical Assay < /td> < td>Data Not Available < /td> < td>Data Not Available < /td> < /tr> < /tbody> < /table>

Receptor Binding Assays and Ligand Displacement Studies for Benzamide Derivatives

There is no specific information available regarding receptor binding assays or ligand displacement studies conducted for This compound .

Receptor binding assays are essential tools in pharmacology to determine if a compound physically interacts with a cellular receptor. mtoz-biolabs.comnumberanalytics.comnumberanalytics.com These assays are critical for identifying the molecular targets of a new chemical entity and understanding its potential pharmacological effects. numberanalytics.com The basic principle involves measuring the binding of a ligand (the compound of interest) to a receptor. numberanalytics.com

Typically, these studies use a radiolabeled or fluorescently tagged ligand with known binding characteristics for a specific receptor. creative-bioarray.com The test compound is then introduced to see if it can compete with and displace the labeled ligand from the receptor. nih.gov The ability of the compound to displace the known ligand provides a measure of its binding affinity, often expressed as a Ki (inhibition constant) or IC₅₀ value. numberanalytics.comcreative-bioarray.com These assays can be performed on isolated cell membranes or whole cells that express the target receptor. creative-bioarray.com For a novel benzamide derivative, screening would likely involve a panel of receptors, such as G-protein coupled receptors (GPCRs), which are common drug targets. creative-bioarray.com

Illustrative Data Table: Hypothetical Receptor Binding Affinity This table illustrates the type of data that would be generated from such studies. The values are not real.

< table> < thead> < tr> < th>Receptor Target < /th> < th>Assay Format < /th> < th>Binding Affinity (Ki, nM) < /th> < /tr> < /thead> < tbody> < tr> < td>Dopamine (B1211576) D2 Receptor < /td> < td>Radioligand Displacement < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Serotonin 5-HT2A Receptor < /td> < td>Radioligand Displacement < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Adrenergic α1 Receptor < /td> < td>Fluorescence Polarization < /td> < td>Data Not Available < /td> < /tr> < /tbody> < /table>

Cellular Pathway Modulation by this compound in Defined Cell Culture Models

No studies have been published detailing the modulation of cellular pathways by This compound in any cell culture model.

Once a compound's interaction with a specific enzyme or receptor is identified, the next step is to understand its effects on the broader signaling pathways within a cell. nih.govresearchgate.netnih.gov Cellular pathway analysis investigates how a compound alters the complex network of biochemical reactions that govern cellular functions like proliferation, differentiation, and apoptosis. nih.govresearchgate.net

Commonly used techniques include reporter gene assays, where cells are engineered to produce a measurable signal (like light from luciferase) when a specific pathway is activated. nih.gov Another method is to measure changes in the phosphorylation state of key signaling proteins using techniques like Western blotting. nih.gov For example, if a benzamide derivative were found to inhibit a particular kinase, researchers would then examine the phosphorylation levels of downstream proteins in that kinase's pathway to confirm the compound's effect in a cellular context. researchgate.netfrontiersin.org

Investigations into Protein-Ligand Interactions Using Biophysical Techniques

There are no published reports on the use of biophysical techniques to study the protein-ligand interactions of This compound .

Biophysical techniques provide detailed, quantitative insights into the direct interaction between a small molecule (ligand) and its protein target. worldscientific.comnumberanalytics.comresearchgate.netnih.gov These methods are crucial for validating initial screening hits and for understanding the thermodynamics and kinetics of the binding event. acs.org

Several powerful biophysical methods are commonly employed:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). acs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding in real-time by detecting changes in the refractive index on a sensor chip where the protein target is immobilized. worldscientific.comresearchgate.net It provides kinetic data, including association (ka) and dissociation (kd) rates. worldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex, identifying the specific amino acids involved in the interaction. numberanalytics.comnih.gov

Illustrative Data Table: Hypothetical Biophysical Interaction Data This table illustrates the type of data that would be generated from such studies. The values are not real.

< table> < thead> < tr> < th>Biophysical Method < /th> < th>Target Protein < /th> < th>Parameter Measured < /th> < th>Value < /th> < /tr> < /thead> < tbody> < tr> < td>Isothermal Titration Calorimetry (ITC) < /td> < td>Target X < /td> < td>Dissociation Constant (Kd) < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Surface Plasmon Resonance (SPR) < /td> < td>Target X < /td> < td>On-rate (ka) < /td> < td>Data Not Available < /td> < /tr> < tr> < td>Surface Plasmon Resonance (SPR) < /td> < td>Target X < /td> < td>Off-rate (kd) < /td> < td>Data Not Available < /td> < /tr> < /tbody> < /table>

Gene Expression Profiling and Proteomic Analysis in Response to Benzamide Treatment in Cellular Systems

No gene expression or proteomic studies have been published for cells treated with This compound .

To gain a global understanding of a compound's cellular effects, researchers employ gene expression profiling and proteomics. metwarebio.comnumberanalytics.com These "omics" technologies provide a broad, unbiased view of how a cell responds to treatment at the molecular level.

Gene Expression Profiling: This involves measuring the levels of thousands of messenger RNA (mRNA) transcripts simultaneously, typically using techniques like DNA microarrays or RNA sequencing (RNA-Seq). nih.govnumberanalytics.comcd-genomics.comcd-genomics.comverisimlife.com This "snapshot" of the transcriptome can reveal which genes are turned on or off by the compound, providing clues about the affected biological pathways and potential mechanisms of action or toxicity. nih.govverisimlife.com

Proteomic Analysis: Proteomics is the large-scale study of the entire set of proteins (the proteome) in a cell or tissue. numberanalytics.comscitechnol.comnautilus.bionih.gov Using techniques like mass spectrometry, researchers can identify and quantify changes in the abundance of thousands of proteins after compound treatment. scitechnol.com This approach helps to understand the functional consequences of altered gene expression and can identify the ultimate protein targets of a drug. metwarebio.comnautilus.bio

Elucidation of Molecular Mechanisms in Non-Human Biological Systems (e.g., in vitro organoid models, specific cell lines)

There is no available research on the molecular mechanisms of This compound in non-human biological systems like organoids.

To bridge the gap between simple cell culture and complex living organisms, researchers increasingly use advanced in vitro models such as organoids. nih.govstemcell.com Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of a specific organ, such as the brain, intestine, or liver. nih.govyoutube.comyoutube.comnih.gov

These models are highly valuable in preclinical research because they can more accurately predict human responses to a compound compared to traditional 2D cell cultures. stemcell.comyoutube.com For a novel compound like This compound , patient-derived organoids could be used to study its efficacy and mechanism in a more physiologically relevant context, helping to identify potential biomarkers and understand disease-specific effects before moving into clinical trials. youtube.comyoutube.com

Structure Activity Relationship Sar Studies for 4 Isobutoxy N 2 Methoxyethyl Benzamide and Analogs

Design Principles for Modulating Biological Interactions Based on the Benzamide (B126) Core Structure

The benzamide moiety is a privileged scaffold in drug design, primarily due to its ability to form key interactions with biological macromolecules. The design of benzamide-based compounds is guided by several core principles aimed at modulating these interactions.

The amide group itself is a critical anchor, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). Docking analyses of various benzamide derivatives consistently show the amidic carbonyl establishing hydrogen bonds with residues such as Tryptophan and Tyrosine in target protein binding sites. nih.gov The planarity of the benzamide ring and the amide group facilitates stacking interactions and ensures a defined orientation of substituents.

Medicinal chemistry strategies often focus on modifying the benzamide scaffold to refine its properties. Key design principles include:

Bioisosterism: Replacing a functional group with another that has similar steric and electronic properties can refine biological activity. nih.gov For example, replacing an amide with a thioamide or other bioisosteres can alter hydrogen bonding capacity and metabolic stability.

Conformational Locking: The introduction of substituents, particularly at the ortho position of the benzamide ring, can create intramolecular hydrogen bonds (IMHBs). For instance, an ortho-hydroxy or ortho-fluoro substituent can form an IMHB with the amide N-H, restricting the rotational freedom of the amide bond. acs.org This pre-organizes the molecule into a specific conformation that may be more favorable for binding to a target receptor, potentially increasing affinity.

Modulation of Physicochemical Properties: Substituents on the aromatic ring are used to tune properties like lipophilicity, electronic character, and metabolic stability. Electron-withdrawing groups, for example, can increase the acidity of the amide N-H group, while fluorination can enhance lipophilicity and binding affinity. nih.gov

Linker Modification: In molecules where the benzamide is part of a larger structure, such as in Proteolysis Targeting Chimeras (PROTACs) or other linked inhibitors, the point of attachment on the benzamide ring serves as a critical exit vector for the linker. rsc.org The position of this linker can dramatically influence the molecule's ability to orient correctly and induce the desired biological effect.

These principles allow chemists to systematically alter the benzamide core to achieve desired biological outcomes, from enhancing potency to improving selectivity across different targets.

Impact of Isobutoxy Moiety Modifications on Biological Interaction Profiles

While direct SAR studies on the isobutoxy group of this specific compound are not detailed in the provided literature, the impact of modifications at the 4-position can be inferred from studies on analogous series:

Lipophilicity and Bulk: The isobutoxy group is a moderately bulky and lipophilic moiety. Compared to a smaller methoxy (B1213986) group, it will increase the compound's hydrophobicity, which can influence membrane permeability and binding to hydrophobic pockets in a target protein. acs.org Replacing it with larger or smaller alkyl or alkoxy chains would systematically modulate this property.

Electronic Effects: As an ether, the isobutoxy group is an electron-donating group through resonance, which influences the electron density of the aromatic ring and the amide functionality. While the electronic influence of 4'-substituents has been shown in some series to have a relatively small effect on inhibitory activity compared to steric factors, it can still play a role in modulating binding. researchgate.net

Steric Interactions: The size and shape of the 4-position substituent can be critical. In some target classes, there is little steric limitation for substituents at this position, allowing for a range of modifications without loss of activity. researchgate.net In other cases, this position can be tailored to either fit into a specific sub-pocket or to avoid steric clashes, thereby improving selectivity. For instance, studies on N-benzoyl-2-hydroxybenzamides showed that modifying substituents on the N-benzoyl ring (which is analogous to the core benzamide ring) led to compounds with excellent and specific antiprotozoal activity. researchgate.net

The table below summarizes findings from related benzamide series, illustrating the effect of modifying the para-substituent.

| Compound Series | Para-Substituent | Observed Effect | Reference |

| Benzanilide Derivatives | Electron-donating (e.g., OCH₃) | Weakened activity compared to unsubstituted | researchgate.net |

| Benzanilide Derivatives | Electron-withdrawing (e.g., Cl) | Weakened activity compared to unsubstituted | researchgate.net |

| N-benzoyl-2-hydroxybenzamides | 4-ethyl | Active against T. gondii | researchgate.net |

| N-benzoyl-2-hydroxybenzamides | 4-CF₃ | Potent activity against L. donovani | researchgate.net |

These examples underscore that while the isobutoxy group provides a specific balance of lipophilicity and size, its replacement with other functional groups is a key strategy for tuning the biological profile of the benzamide scaffold.

Role of the N-(2-methoxyethyl) Side Chain in Modulating Target Engagement and Selectivity

The N-substituent of the benzamide amide is a crucial vector for influencing the molecule's properties, often pointing towards the solvent-exposed region or interacting with specific grooves on a target's surface. The N-(2-methoxyethyl) side chain, -CH₂CH₂OCH₃, has a distinct character that impacts solubility, lipophilicity, and potential for interaction.

Key roles of this side chain include:

Conformational Flexibility: The ethylene (B1197577) linker provides rotational flexibility, allowing the terminal methoxy group to adopt various positions. This flexibility can be advantageous for fitting into binding sites with less defined shapes. The use of flexible spacers is a known strategy for optimizing the positioning of functional groups. rsc.org

Hydrogen Bond Acceptor: The ether oxygen in the side chain can act as a hydrogen bond acceptor, potentially forming an additional interaction with the biological target, thereby increasing affinity.

Studies on analogous N-substituted benzamides, such as N-(2-aminoethyl)benzamide derivatives, have shown that the potency of inhibitors can be rationalized by the steric and hydrophobic effects of the substituents on the N-alkyl chain. nih.gov This highlights that modifications to this side chain are a powerful tool for fine-tuning biological activity and selectivity.

Positional Scanning and Substituent Effects on Benzamide Derivatives

Systematic studies involving positional scanning—moving a substituent to different positions on the benzamide aromatic ring—are fundamental to understanding SAR. The effect of a substituent is highly dependent on its location (ortho, meta, or para).

Ortho-Position (2- and 6-positions): Substituents here have the most significant steric impact on the adjacent amide group. An ortho-substituent can force the amide to twist out of the plane of the aromatic ring, disrupting π-conjugation. researchgate.net This can be used to control conformation, as seen with ortho-fluoro or ortho-hydroxy groups that form intramolecular hydrogen bonds. acs.org In some series, such as certain fungicidal benzamides, a 2-fluoro substituent was found to be critical for superior activity. nih.gov Conversely, a bulky ortho-substituent can also lead to a complete loss of activity through steric hindrance.

Para-Position (4-position): This position is often the most tolerant of substitution and is a common site for modification to fine-tune properties like lipophilicity or to add vectors for linking to other molecules. researchgate.net As discussed for the isobutoxy group, substituents here extend away from the core scaffold and can interact with outer regions of a binding pocket. researchgate.net

The table below summarizes the general effects of substituent position based on studies of various benzamide and related analog series.

| Position | Primary Influence | Common Effects on Activity | Reference |

| Ortho (2-) | Steric hindrance, Intramolecular H-bonding | Can be essential for activity (e.g., 2-F, 2-OH) or detrimental due to steric clash. Controls conformation. | acs.orgresearchgate.netnih.gov |

| Meta (3-) | Electronic, Indirect steric | Can modulate activity through electronic influence or by affecting adjacent groups. Often causes loss of activity. | acs.orgresearchgate.net |

| Para (4-) | Steric, Electronic, Lipophilicity | Often tolerant to modification. Used to tune properties and probe for interactions in distal parts of the binding site. | researchgate.netresearchgate.netmdpi.com |

These findings demonstrate that the precise placement of substituents on the benzamide ring is a critical determinant of biological function, often more so than the intrinsic properties of the substituent itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org This approach is invaluable for predicting the activity of novel compounds, guiding synthesis, and understanding the key physicochemical properties that drive potency. acs.orgnih.gov

A typical QSAR study involves several steps:

Data Collection: A set of benzamide analogs with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can quantify various aspects of the molecule's structure and properties. researchgate.net

Model Building: Statistical or machine learning methods are used to build an equation that links the descriptors to the biological activity. nih.gov Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation.

Non-linear Methods: Such as Support Vector Machines (SVR) or Random Forest, which can capture more complex relationships. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model-building process. nih.govnih.gov

Key statistical indicators are used to assess the quality of a QSAR model, as shown in the table below.

| Indicator | Description | Value for a Good Model | Reference |

| R² (Coefficient of Determination) | Measures how well the model fits the training data. | Close to 1.0 | researchgate.netnih.gov |

| Q²cv (Cross-Validation Coefficient) | Measures the predictive power of the model on the training data. | > 0.5 (good), > 0.9 (excellent) | researchgate.netnih.gov |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and experimental values. | As low as possible | nih.govnih.gov |

For amide and benzamide derivatives, QSAR models have successfully predicted inhibitory activity against targets like xanthine (B1682287) oxidase. nih.gov These models often identify descriptors related to molecular shape, hydrophobicity (logP), and electronic properties (e.g., orbital energies, dipole moment) as being critical for activity. researchgate.netnih.gov Such models provide valuable insights that can accelerate the optimization of lead compounds like 4-isobutoxy-N-(2-methoxyethyl)benzamide for a desired biological target. researchgate.net

Advanced Analytical Methodologies for the Quantification and Targeted Characterization of 4 Isobutoxy N 2 Methoxyethyl Benzamide in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Benzamide (B126) Derivatives

The development of robust analytical methods is crucial for the accurate quantification of 4-isobutoxy-N-(2-methoxyethyl)benzamide in various research matrices. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the premier technique for this purpose due to its exceptional sensitivity, selectivity, and speed. rsc.org Method development for benzamide derivatives typically involves a systematic optimization of both chromatographic separation and mass spectrometric detection parameters.

Chromatographic Separation: The primary goal is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components. This is typically accomplished using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Column: A C18 column is a common first choice, offering good retention for moderately polar compounds like this compound. Columns with superficially porous particles can offer faster separations without compromising resolution. youtube.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is standard. The aqueous phase is often water with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation of the analyte and improve peak shape. The organic phase is typically acetonitrile (B52724) or methanol. journalofchemistry.org The gradient is optimized to ensure adequate retention and separation from any impurities or metabolites.

Flow Rate and Temperature: These are adjusted to optimize peak shape and analysis time, with typical flow rates for UHPLC systems around 0.4-0.6 mL/min. youtube.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

Ionization: Electrospray ionization (ESI) is the most common interface for LC-MS, as it is well-suited for polar and semi-polar molecules like benzamides. Analysis is typically performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺.

MRM Transitions: For quantification, at least two specific MRM transitions are monitored. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process drastically reduces chemical noise and enhances sensitivity.

Method Validation: Once developed, the method must be rigorously validated according to established guidelines to ensure its reliability. ut.eeyoutube.com Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures the signal is from the analyte only. |

| Linearity & Range | Correlation coefficient (r²) > 0.99 | Confirms a proportional response to concentration over a defined range. |

| Accuracy | Recovery within 85-115% of the nominal concentration (80-120% at LLOQ). | Measures the closeness of the measured value to the true value. |

| Precision (Intra- & Inter-day) | Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ). youtube.com | Assesses the repeatability and reproducibility of the method. |

| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lower limit for reliable quantification. |

| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance the analyte signal. | Crucial for accurate analysis in complex biological samples. |

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |

This interactive table summarizes the key parameters for LC-MS/MS method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analogs or Degradation Products

While LC-MS is ideal for analyzing the intact this compound molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing its more volatile analogs, impurities, or degradation products that may arise from synthesis, storage, or metabolism. wur.nl Benzamides themselves are generally not volatile enough for direct GC analysis due to their polar amide group and relatively high molecular weight.

Derivatization: To analyze non-volatile or thermally unstable compounds like benzamides by GC, a derivatization step is often necessary. youtube.com This chemical reaction modifies the analyte to increase its volatility and thermal stability. youtube.com

Silylation: This is a common derivatization technique where active hydrogen atoms (e.g., on the amide nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces polarity and hydrogen bonding, making the molecule suitable for GC analysis. youtube.com

Analytical Approaches:

Direct GC-MS: This is suitable for identifying volatile impurities from the synthesis process, such as residual solvents or starting materials like 4-isobutoxybenzaldehyde.

Headspace GC-MS: This technique is used to analyze volatile organic compounds (VOCs) in a sample without injecting the non-volatile matrix. It is ideal for detecting trace volatile impurities or degradation products.

Pyrolysis-GC-MS (Py-GC-MS): This analytical technique involves thermally decomposing the sample in an inert atmosphere to produce smaller, more volatile fragments. plymouth.ac.uknih.gov The resulting pyrogram is a fingerprint that can be used to characterize the original compound and identify its thermal degradation pathways, such as the cleavage of the isobutoxy or methoxyethyl side chains.

Potential degradation products of this compound that could be amenable to GC-MS analysis (possibly after derivatization) include 4-isobutoxybenzoic acid, 2-methoxyethylamine (B85606), and benzamide. The thermal instability of some related compounds, like certain benzodiazepines, during GC analysis highlights the need for careful method development and data interpretation. nih.gov

Capillary Electrophoresis (CE) and Electrophoretic Techniques for Separation and Detection

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution separation alternative to HPLC, requiring minimal sample and solvent volumes. nih.govdiva-portal.org Its separation mechanism is based on the differential migration of charged species in an electric field, making it well-suited for the analysis of ionizable compounds. youtube.com

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE. diva-portal.org Separation is based on differences in the charge-to-size ratio of the analytes. youtube.com While this compound is neutral, its separation from charged impurities can be readily achieved. Method development involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. diva-portal.org

Micellar Electrokinetic Chromatography (MEKC): This technique is ideal for separating mixtures of neutral and charged compounds. It employs surfactants added to the BGE at a concentration above the critical micelle concentration. These micelles form a pseudo-stationary phase, and separation occurs based on the partitioning of analytes between the micelles and the aqueous buffer. This allows for the high-resolution separation of this compound from its neutral, structurally similar analogs or degradation products.

Non-aqueous Capillary Electrophoresis (NACE): For compounds with poor solubility in aqueous buffers, NACE uses organic solvents as the BGE. This can offer different selectivity compared to aqueous systems.

CE can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), providing both quantitative and structural information. It is a powerful tool for impurity profiling and assessing the purity of synthetic batches of this compound. nih.gov

High-Resolution Spectrometry for Detailed Structural Elucidation in Complex Reaction Mixtures (e.g., impurity profiling)

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), is indispensable for the detailed structural characterization of this compound and the identification of unknown impurities in complex reaction mixtures. nih.govresearchgate.net Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.gov

Key Applications:

Formula Determination: The primary advantage of HRMS is its ability to distinguish between compounds with the same nominal mass but different elemental formulas. For an unknown impurity, an accurate mass measurement severely constrains the number of possible molecular formulas, greatly aiding in its identification.

Impurity Profiling: During synthesis, various side-products and degradation products can be formed. LC-HRMS can detect and help identify these impurities, even at very low levels. For example, potential impurities could include compounds resulting from incomplete etherification (4-hydroxy-N-(2-methoxyethyl)benzamide) or variations in the alkyl chain.

Structural Elucidation: When combined with tandem MS (MS/MS), HRMS provides accurate mass measurements of fragment ions. This fragmentation data offers detailed structural information, allowing researchers to piece together the structure of an unknown compound by interpreting the fragmentation pathways.

Isotopic Fine Structure (IFS): At very high resolutions, HRMS can resolve the isotopic distribution of a molecule, providing an additional layer of confirmation for the elemental composition. nih.gov

The use of HRMS is critical during drug discovery and development for ensuring the identity and purity of the target compound and for characterizing any related substances that could impact its properties. researchgate.netnih.gov

Development of Electrochemical Sensors for Quantitative Analysis of Benzamide Derivatives

Electrochemical sensors offer a rapid, low-cost, and portable alternative to chromatographic methods for the quantitative analysis of electroactive compounds. bohrium.commdpi.com The development of such a sensor for this compound would depend on the presence of an electrochemically active functional group within its structure. While the amide group itself can be electroactive under certain conditions, the aromatic ring is a more likely candidate for electrochemical oxidation or reduction.

Methodology:

Voltammetric Techniques: Cyclic Voltammetry (CV) is typically used to investigate the electrochemical behavior of the analyte, determining its oxidation or reduction potentials. libretexts.org For quantitative analysis, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are employed. researchgate.netresearchgate.net The peak current generated in these techniques is proportional to the analyte's concentration.

Working Electrode: The choice of working electrode is critical. researchgate.net Common materials include glassy carbon electrodes (GCE), boron-doped diamond electrodes, or screen-printed electrodes. The electrode surface can be modified with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) or polymers to enhance sensitivity and selectivity towards the target analyte. mdpi.com

Sensor Development: A sensor would be developed by optimizing parameters such as the supporting electrolyte pH and composition, and the specific voltammetric parameters (e.g., pulse amplitude, frequency).

While no specific sensor for this compound has been reported, methods have been developed for other benzamides and structurally related compounds. researchgate.netmdpi.com For instance, the determination of nitro-substituted benzamides has been achieved using pencil graphite (B72142) electrodes, demonstrating the feasibility of this approach for the benzamide class. researchgate.net

| Technique | Purpose in Sensor Development | Typical Information Obtained |

| Cyclic Voltammetry (CV) | To study the electrochemical behavior of the analyte. | Oxidation/reduction potentials, reversibility of reactions, reaction mechanism. |

| Differential Pulse Voltammetry (DPV) | For quantitative analysis with high sensitivity. | Linear concentration range, limit of detection (LOD). |

| Square Wave Voltammetry (SWV) | For rapid and sensitive quantitative analysis. | Linear concentration range, limit of detection (LOD). |

| Amperometry | For continuous monitoring at a fixed potential. | Real-time concentration changes. |

This interactive table outlines the common electrochemical techniques used in sensor development.

Application of Analytical Methods in Biorelevant Matrices for Mechanistic Research (e.g., cell lysates, enzyme assay solutions)

To understand the mechanism of action or metabolic fate of this compound, it is essential to accurately measure its concentration in complex biological or "biorelevant" matrices, such as cell lysates, microsomal fractions, or enzyme assay solutions. LC-MS/MS is the method of choice for this application due to its superior selectivity and sensitivity, which are necessary to detect low analyte concentrations amidst a high background of endogenous molecules. nih.gov

Key Challenges and Solutions:

Matrix Effects: Co-eluting components from the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte in the MS source, leading to signal suppression or enhancement and inaccurate quantification. mdpi.com

Solution: A robust sample preparation procedure is critical. Solid-Phase Extraction (SPE) is commonly used to clean up the sample and concentrate the analyte. mdpi.com Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to achieve the best recovery and matrix cleanup. Liquid-Liquid Extraction (LLE) is another effective cleanup strategy.

Internal Standards (IS): The use of an appropriate internal standard is crucial to correct for variability in sample preparation and matrix effects. The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms), as it has nearly identical chemical properties and chromatographic behavior but is distinguishable by mass.

Applications in Mechanistic Research:

Enzyme Inhibition Assays: To determine if this compound inhibits a specific enzyme, its concentration can be monitored over time in an assay solution containing the enzyme and its substrate. nih.gov This allows for the calculation of key inhibitory constants.

Metabolic Stability Studies: Incubating the compound with liver microsomes or hepatocytes and subsequently quantifying the remaining parent compound over time allows for the determination of its metabolic stability. LC-HRMS can be used in parallel to identify the metabolites formed, providing insight into its biotransformation pathways.

Cellular Uptake and Efflux: By measuring the concentration of the compound in cell lysates and the surrounding media, researchers can study its ability to enter and leave cells, which is fundamental to understanding its biological activity.

The development and validation of these bioanalytical methods are paramount for generating reliable data in preclinical research. nih.gov

Future Research Directions and Emerging Paradigms for 4 Isobutoxy N 2 Methoxyethyl Benzamide Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Complex Benzamide (B126) Scaffolds

The synthesis of benzamides, including 4-isobutoxy-N-(2-methoxyethyl)benzamide, traditionally involves methods that can be resource-intensive. Future research will likely focus on developing novel, sustainable synthetic routes that align with the principles of green chemistry. tandfonline.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to improve yields and reduce the environmental impact. researchgate.netacs.org

Key areas for exploration include:

Catalytic Direct Amidation : Investigating the use of catalysts, such as boric acid or reusable Brønsted acidic ionic liquids, to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, thereby avoiding harsh reagents. acs.orgsciepub.com

Solvent-Free Reactions : Developing synthetic protocols that occur in the absence of solvents, which can simplify purification and minimize chemical waste. tandfonline.com

Flow Chemistry : Utilizing continuous flow reactors to enhance reaction efficiency, control, and safety, particularly for scaling up production.

Table 1: Comparison of Synthetic Approaches for Benzamide Scaffolds

| Feature | Traditional Synthesis (e.g., Acid Chloride Route) | Emerging Sustainable Synthesis |

|---|---|---|

| Starting Materials | Carboxylic acid converted to acid chloride, then reacted with amine. | Direct coupling of carboxylic acid and amine. sciepub.com |

| Reagents | Often requires stoichiometric amounts of activating agents (e.g., thionyl chloride). | Catalytic amounts of reusable catalysts (e.g., ionic liquids, silica). acs.orgwhiterose.ac.uk |

| Solvents | Often relies on volatile organic solvents. | Use of greener solvents (e.g., 2-MeTHF, water) or solvent-free conditions. tandfonline.comresearchgate.net |

| Waste Generation | Produces significant salt and solvent waste. | Reduced waste profile due to higher atom economy and catalyst recycling. |

| Energy Input | May require heating or cooling steps. | Often designed for room temperature conditions. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Benzamide Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.gov For this compound, these computational tools can be used to accelerate research by predicting molecular properties, designing novel analogs, and optimizing synthetic reactions.

Future applications include:

Predictive Modeling : Using ML algorithms to predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound and its derivatives, helping to prioritize candidates for synthesis and testing. ubaya.ac.idunair.ac.idresearchgate.net

De Novo Design : Employing generative models to design new benzamide derivatives with potentially improved activity or desired properties based on a learned understanding of chemical space. nih.gov

Reaction Prediction : Developing AI platforms that can predict the outcomes of chemical reactions, thereby speeding up the optimization of synthetic routes for complex molecules like this benzamide. cam.ac.uk

Table 2: Applications of AI/ML in Benzamide Research

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Virtual Screening | Computationally screening large libraries of compounds to identify molecules that are likely to interact with a specific biological target. nih.gov | Rapidly identify other potential targets for the compound beyond what is currently known. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of a compound and its biological activity. | Predict the activity of novel, unsynthesized analogs, guiding medicinal chemistry efforts. |

| Generative Chemistry | Using deep learning models to generate novel molecular structures with desired properties. nih.govacs.org | Design next-generation benzamides with enhanced efficacy or novel mechanisms of action. |

| Synthesis Planning | AI-driven retrosynthesis to propose efficient and novel synthetic pathways. nih.gov | Discover more efficient and sustainable ways to synthesize the compound and its derivatives. |

Advanced In Vitro Model Systems for Mechanistic Elucidation (e.g., 3D cell cultures, organ-on-a-chip technologies)

To understand how this compound functions at a cellular and tissue level, research must move beyond traditional two-dimensional (2D) cell cultures. uu.nl Advanced in vitro models such as 3D cell cultures and organ-on-a-chip (OOC) systems offer a more physiologically relevant environment to study its effects. nih.govnih.gov

These technologies provide significant advantages:

3D Cell Cultures (Organoids) : These self-assembling cell clusters better mimic the complex cell-cell and cell-matrix interactions of native tissues, providing a more accurate picture of a compound's efficacy and mechanism. nih.govfrontiersin.org

Organ-on-a-Chip (OOC) : These microfluidic devices contain living cells in micro-environments that simulate the physical and chemical conditions of human organs, including mechanical forces and fluid flow. frontiersin.orgnih.gov They allow for the study of organ-level responses and interactions between different tissue types. nih.govrsc.org

Table 3: Comparison of In Vitro Model Systems

| Model System | Complexity & Physiological Relevance | Throughput | Key Application for this compound |

|---|---|---|---|

| 2D Cell Culture | Low: Cells grow in a flat monolayer, lacking tissue architecture. uu.nl | High | Initial high-throughput screening for basic cytotoxicity. |

| 3D Cell Cultures / Organoids | Medium-High: Recapitulates 3D tissue structure and cell-cell interactions. nih.govnih.gov | Medium | Mechanistic studies in a more tissue-like context (e.g., tumor organoids). rsc.org |

| Organ-on-a-Chip | High: Mimics organ-level structure, microenvironment, and mechanical cues. frontiersin.orgfrontiersin.org | Low-Medium | Studying effects on specific organ functions or multi-organ interactions. nih.gov |

Uncovering Additional Molecular Targets and Pathways Modulated by this compound

While the initial biological activity of a compound may be known, a comprehensive understanding requires identifying all of its molecular targets and the cellular pathways it modulates. The future of research in this area involves unbiased, large-scale screening techniques to create a complete picture of the compound's mechanism of action.

Potential research strategies include:

Chemical Proteomics : Using affinity-based probes derived from this compound to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry.

Transcriptomic and Proteomic Profiling : Treating cells or organoids with the compound and analyzing changes in gene and protein expression to identify affected cellular pathways.

Phenotypic Screening : Utilizing high-content imaging and analysis to observe the effects of the compound on various cellular phenotypes, which can provide clues about its molecular targets. For instance, studies on the related compound N-(4-tert-butylphenylcarbamoyl)benzamide have implicated the CHK1 enzyme in its cytotoxic activity, suggesting a potential avenue of investigation for similar benzamides. ubaya.ac.idrasayanjournal.co.in

Synergistic Research Approaches Combining Advanced Computational and Experimental Methodologies

The most powerful paradigm for future research on this compound lies in the synergy between computational and experimental methods. nih.gov This involves creating a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. nih.gov

A potential synergistic workflow could be:

Prediction : Use AI/ML to predict the biological targets and activities of novel analogs of this compound. acs.org

Synthesis : Synthesize the most promising candidates using sustainable, green chemistry routes. acs.org

Testing : Evaluate the synthesized compounds in advanced in vitro models like organoids or organ-on-a-chip systems to generate physiologically relevant data. rsc.org

Refinement : Feed the experimental results back into the AI/ML models to improve their predictive accuracy for the next cycle of design and discovery. acs.org

This iterative process accelerates the research and development cycle, enabling a more rapid and resource-efficient path to understanding and potentially optimizing the properties of this compound.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-isobutoxy-N-(2-methoxyethyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 4-isobutoxybenzoic acid derivatives with 2-methoxyethylamine under amide-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with catalytic DMAP to form the reactive intermediate .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity. Monitor reaction progress via TLC or LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of spectroscopic and computational techniques:

- NMR : H and C NMR to confirm substituent positions and amide bond formation. Methoxy and isobutoxy groups exhibit distinct splitting patterns .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) validate functional groups.

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict electronic distributions and reactivity .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound and its protein complexes?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution

- Crystallization : Optimize conditions via vapor diffusion (hanging/droplet methods) with PEG 3350 and ammonium sulfate as precipitants .

- Data collection : At synchrotron beamlines (e.g., Australian Synchrotron MX1), collect data at 277 K with a CCD detector. Achieve resolutions <2.1 Å for reliable refinement .

- Refinement : SHELX programs (SHELXL for small molecules, SHELXE for phasing) are recommended. Validate with R-factors (Rwork <0.20, Rfree <0.25) .

Q. Example Refinement Parameters :

| Parameter | Value |

|---|---|

| Resolution range (Å) | 67.0–2.09 |

| Space group | P 41 21 2 |

| Rwork | 0.190 |

| Rfree | 0.248 |

| RMSD (bond angles) | 1.811° |

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the isobutoxy group with ethoxy or methoxy groups to assess steric/electronic effects on target binding. Use parallel synthesis for rapid screening .

- Biological assays : Test derivatives against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Compare IC50 values to establish SAR trends .

- Computational modeling : Dock derivatives into target active sites (e.g., Tankyrase 2) using AutoDock Vina. Prioritize compounds with favorable ΔG values (<-8 kcal/mol) .

Q. What strategies resolve contradictions in pharmacological data for this compound across different assays?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT or ATP-lite) to confirm mechanism-specific activity .

- Metabolic stability : Use liver microsomes or hepatocytes to assess if conflicting results stem from differential metabolite formation .

- Structural analogs : Compare activity of enantiomers or regioisomers to isolate pharmacophoric features. Chiral HPLC or asymmetric synthesis may be required .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound in polymorphic forms?

- Methodological Answer :

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs.

- Thermal analysis : DSC/TGA can detect phase transitions or solvate formation that explain lattice variations.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to rationalize packing differences .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : SwissADME or pkCSM estimate logP (<3.5 preferred), solubility (Ali logS >-4), and CYP450 inhibition.

- Molecular dynamics (MD) : Simulate blood-brain barrier permeation with GROMACS. High rigidity (RMSF <1 Å) may limit passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.